molecular formula C18H28N4O2 B2409510 N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2320306-81-6

N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2409510
CAS RN: 2320306-81-6
M. Wt: 332.448
InChI Key: CXRPAOCQQSGUSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other bioactive compounds. The molecule also contains a 3,5-dimethylpyrazol-1-yl group, which is a type of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .

properties

IUPAC Name

N-[2-[2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-5-17(23)20(6-2)13-18(24)21-10-8-7-9-16(21)12-22-15(4)11-14(3)19-22/h5,11,16H,1,6-10,12-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPAOCQQSGUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1CN2C(=CC(=N2)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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